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molecular formula C11H10BrF2NOS B8282011 5-(5-Bromo-2-fluoro-phenyl)-5-fluoromethyl-morpholine-3-thione

5-(5-Bromo-2-fluoro-phenyl)-5-fluoromethyl-morpholine-3-thione

Cat. No. B8282011
M. Wt: 322.17 g/mol
InChI Key: SYQHQXQUHWGMID-UHFFFAOYSA-N
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Patent
US09284284B2

Procedure details

A mixture of 7.34 g (22.65 mmol) 5-(5-bromo-2-fluoro-phenyl)-5-fluoromethyl-morpholin-3-one and 5.19 g (12.46 mmol) Lawesson's reagent in 73 ml of THF was refluxed for 1 h. The mixture was concentrated and crystallized from DCM/hexane and recrystallized from EtOH to yield the desired product as colorless crystals.
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2([CH2:15][F:16])[NH:13][C:12](=O)[CH2:11][O:10][CH2:9]2)[CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:17])=[C:6]([C:8]2([CH2:15][F:16])[NH:13][C:12](=[S:27])[CH2:11][O:10][CH2:9]2)[CH:7]=1

Inputs

Step One
Name
Quantity
7.34 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)CF)F
Name
Quantity
5.19 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
73 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from DCM/hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=S)CF)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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